5-Chloroquinoline-6-carbaldehyde
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Description
5-Chloroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61400 . It is also known by other synonyms such as rw3149 and qc-2285 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-Chloroquinoline-6-carbaldehyde, often involves the application of the Vilsmeier–Haack reaction . This reaction involves the use of DMF and POCl3 or PCl5 upon heating . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of 5-Chloroquinoline-6-carbaldehyde consists of a benzene ring fused with a pyridine moiety . The compound is characterized by its nitrogen-containing bicyclic structure .Chemical Reactions Analysis
Quinoline derivatives, including 5-Chloroquinoline-6-carbaldehyde, are known to undergo various chemical reactions. For instance, the aldehyde functional group can be converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloroquinoline-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJBHHLOSCPCTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)C=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670379 |
Source
|
Record name | 5-Chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoline-6-carbaldehyde | |
CAS RN |
180421-64-1 |
Source
|
Record name | 5-Chloroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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